molecular formula C17H15NO4 B600817 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 923571-15-7

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B600817
CAS No.: 923571-15-7
M. Wt: 297.31
InChI Key: TYTXFAJJDHEROA-UHFFFAOYSA-N
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Description

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4. It is a derivative of 1-indanone and contains both methoxy and isonicotinoyl functional groups.

Mechanism of Action

Target of Action

The primary target of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function.

Mode of Action

As an acetylcholinesterase inhibitor , this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase . The increased acetylcholine levels can then bind to muscarinic and nicotinic receptors, triggering a series of reactions that can lead to improved cognitive function.

Pharmacokinetics

It is known that the compound is an impurity in the synthesis of donepezil , a medication for Alzheimer’s disease that is metabolized in the liver via the cytochrome P450 system . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can result in improved cognitive function, particularly in individuals with neurodegenerative disorders like Alzheimer’s disease where cholinergic neurons are lost.

Biochemical Analysis

Biochemical Properties

It is known to interact with acetylcholinesterase, an enzyme crucial for nerve function

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering neurotransmission

Molecular Mechanism

As an acetylcholinesterase inhibitor , it likely exerts its effects by binding to acetylcholinesterase and preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, potentially affecting various physiological processes.

Metabolic Pathways

The metabolic pathways involving 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one are not well-characterized. Given its role as an acetylcholinesterase inhibitor , it may interact with enzymes or cofactors involved in neurotransmitter metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with isonicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both isonicotinoyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

IUPAC Name

5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXFAJJDHEROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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